H-Phe-Leu-NH2.HBr represents a short peptide chain. Scientists often use small peptides to study protein-protein interactions, protein folding mechanisms, and the development of new peptide-based drugs []. Research in these areas might involve H-Phe-Leu-NH2.HBr as a model substrate or reference molecule.
Phenylalanine and Leucine are both amino acids found naturally in the brain and play a role in neurotransmitter function. The C-terminal amide group (CONH2) modification can influence how peptides interact with cell membranes. Therefore, H-Phe-Leu-NH2.HBr could be a useful tool for researchers studying neuropeptide signaling or the development of drugs targeting the nervous system [, ].
Peptides can act as substrates for enzymes, and H-Phe-Leu-NH2.HBr could be used in studies investigating enzyme activity and specificity. Researchers might employ this peptide to characterize new enzymes or understand how existing enzymes interact with specific amino acid sequences [].
H-Phe-Leu-NH2.HBr, also known as H-Phenylalanine-Leucine-Amide Hydrobromide, is a synthetic dipeptide compound composed of the amino acids phenylalanine and leucine. The chemical formula for this compound is and its CAS number is 108321-16-0. The hydrobromide salt form indicates that it is combined with hydrobromic acid, which enhances its solubility in water and stabilizes the amine group present in the molecule .
This compound is notable for its structural features, which include an amide bond linking the phenylalanine and leucine residues. The presence of the bromide ion can affect the compound's properties, including its solubility and reactivity.
H-Phe-Leu-NH2.HBr exhibits biological activity primarily due to its constituent amino acids. Phenylalanine is essential for protein synthesis and acts as a precursor for neurotransmitters such as dopamine, while leucine plays a crucial role in muscle metabolism and protein synthesis .
Research indicates that dipeptides like H-Phe-Leu-NH2 may exhibit neuroprotective properties, potentially influencing cognitive functions due to their roles in neurotransmitter synthesis . Additionally, they may have implications in muscle recovery and growth due to the presence of leucine.
The synthesis of H-Phe-Leu-NH2.HBr can be achieved through several methods:
H-Phe-Leu-NH2.HBr has various applications:
Studies on H-Phe-Leu-NH2.HBr have focused on its interactions with various biological systems:
Several compounds share structural similarities with H-Phe-Leu-NH2.HBr, including:
Compound Name | Structure | Unique Properties |
---|---|---|
H-Val-Leu-NH2.HCl | C14H26ClN3O2 | Valine instead of phenylalanine; different metabolic roles |
H-Ala-Leu-NH2.HBr | C13H22BrN3O2 | Alanine offers different biochemical pathways |
H-Phe-Gly-NH2.HCl | C13H18ClN3O2 | Glycine's presence alters solubility and reactivity |
The uniqueness of H-Phe-Leu-NH2.HBr lies in its specific combination of aromatic (phenylalanine) and branched-chain (leucine) amino acids, which may provide distinct biological activities compared to other dipeptides.
Solid-phase peptide synthesis (SPPS) remains the gold standard for producing H-Phe-Leu-NH₂.HBr, leveraging its high efficiency and scalability. The process typically involves sequential coupling of Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps.
Parameter | Impact on Yield/Purity | Example Modification |
---|---|---|
Coupling Time | Extended to 2–4 hours | Enhances amide bond formation |
Scavengers | Reduces side reactions | Add 1% anisol or thiol derivatives |
Solvent Polarity | Improves reagent solubility | Use dimethylformamide (DMF) or dichloromethane (DCM) |
Studies highlight that even minor inefficiencies (e.g., 97% coupling yield per step) drastically reduce overall peptide purity for longer chains. For dipeptides, however, high yields (>90%) are achievable through rigorous washing and scavenger use.
While H-Phe-Leu-NH₂.HBr is a linear dipeptide, enzymatic macrocyclization strategies from non-ribosomal peptide (NRP) biosynthesis offer insights into alternative synthetic approaches. NRPS systems employ thioesterases or cyclases to form macrocyclic structures, often through head-to-tail or side-chain-to-backbone cyclization.
Factor | Impact on Dipeptide Cyclization |
---|---|
Ring Strain | High for small rings (≤10 atoms) |
Enzyme Specificity | Limited to natural substrates |
Scalability | Low for non-NRP systems |
Enzymatic methods remain niche for dipeptides, as SPPS provides superior control over stereochemistry and side-chain protection.
Reductive amination enables post-synthetic modification of peptides, particularly for introducing rigidifying motifs or bioorthogonal handles. While not used in H-Phe-Leu-NH₂.HBr synthesis, this method offers avenues for structural diversification.
Reductive amination involves condensing an amine with an aldehyde or ketone, followed by reduction (e.g., NaBH₃CN or H₂/Pd) to form a stable amine. For H-Phe-Leu-NH₂.HBr, this could theoretically modify the N-terminus or introduce crosslinks.
Modification Type | Example Reaction | Outcome |
---|---|---|
N-Terminal Functionalization | Phe-NH₂ + RCHO → Phe-NH-CH₂-R | Enhanced hydrophobicity or targeting |
Side-Chain Crosslinking | Leu-OH + RCHO → Leu-O-CH₂-R | Conformational restriction |
A study demonstrated reductive amination for synthesizing peptide tertiary amides, achieving >90% yields under optimized conditions. However, racemization and side reactions (e.g., aldehyde oxidation) require careful control.
N-terminal protection and C-terminal amidation are critical for H-Phe-Leu-NH₂.HBr’s stability and bioactivity. These modifications prevent premature degradation and enhance membrane interactions.
C-terminal amidation is achieved during SPPS using activated esters (e.g., HATU) or coupling agents (e.g., HOAt). Post-synthetic amidation via reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also feasible.
Modification | Effect on H-Phe-Leu-NH₂.HBr |
---|---|
C-Terminal Amidation | Reduces net charge; enhances α-helix stability |
N-Terminal Protection | Prevents N-terminal acetylation |
Biochemical studies show that amidation strengthens peptide-membrane interactions by stabilizing secondary structures and reducing electrostatic repulsion.
The phenylalanine-leucine (Phe-Leu) motif in H-Phe-Leu-NH2·HBr mimics endogenous neurotrophic factors, enabling activation of survival signaling cascades. In SH-SY5Y neuroblastoma cells subjected to 6-hydroxydopamine (6-OHDA)-induced oxidative stress, analogs of rubiscolin-6 (Tyr-Pro-Leu-Asp-Leu-Phe) containing the Phe-Leu sequence increased phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (p-mTOR) levels by 2.3-fold and 1.8-fold, respectively [5] [8]. This activation correlated with a 40% reduction in reactive oxygen species (ROS) and a 35% preservation of mitochondrial membrane potential (Table 1) [8].
Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models
Parameter | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH2·HBr Analog | Change (%) |
---|---|---|---|
ROS production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
Mitochondrial membrane potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
Caspase-3 activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
The dipeptide’s leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR’s FRB domain [5] [8].
H-Phe-Leu-NH2·HBr reduces Caspase-3 activity by 35% in 6-OHDA-injured neurons, comparable to the neuroprotective dimeric dipeptide GSB-106, a brain-derived neurotrophic factor mimetic [6]. Molecular dynamics simulations suggest that the terminal amide group hydrogen-bonds with Caspase-3’s active-site cysteine (Cys163), inhibiting proteolytic cleavage of downstream substrates [5].
The (S,S)-configuration of H-Phe-Leu-NH2·HBr confers resistance to hydrolysis by digestive proteases. In vitro assays demonstrate <10% degradation after 24-hour incubation with pepsin (pH 2.0) or trypsin (pH 7.4), contrasting with 85% degradation observed for the (R,S)-diastereomer [1] [4]. The leucine side chain’s isobutyl group sterically hinders access to trypsin’s catalytic triad (Ser195, His57, Asp102), while the phenylalanine aromatic ring engages in π-alkyl interactions with chymotrypsin’s S1 pocket, reducing cleavage efficiency by 70% (Table 2) [4].
Table 2: Protease Inhibition Kinetics of H-Phe-Leu-NH2·HBr
Protease | $$ K_i $$ (μM) | Mechanism | Structural Basis |
---|---|---|---|
Trypsin | 12.3 ± 1.2 | Competitive inhibition | Steric hindrance by leucine isobutyl |
Chymotrypsin | 8.7 ± 0.9 | Mixed-type inhibition | π-alkyl interactions in S1 pocket |
Elastase | 45.6 ± 3.1 | Non-competitive inhibition | Hydrophobic stacking with Phe214 |
The hydrobromide moiety enhances ionic interactions with zinc-coordinating histidines in matrix metalloprotease-9 (MMP-9), inducing a conformational shift that reduces substrate affinity by 60%. Circular dichroism spectra show a 15-nm blueshift in the dipeptide’s amide bond absorption upon MMP-9 binding, indicative of β-sheet stabilization in the enzyme’s hemopexin domain [4].
In lipopolysaccharide-stimulated RAW 264.7 macrophages, H-Phe-Leu-NH2·HBr analogs reduce nitric oxide (NO) production by 50% and intracellular ROS by 45% [5] [8]. The dipeptide’s phenylalanine residue scavenges peroxynitrite ($$ \text{ONOO}^- $$) via electron donation from its aromatic ring ($$ k = 2.1 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $$), while leucine’s aliphatic side chain quenches hydroxyl radicals ($$ \cdot\text{OH} $$) [8].
H-Phe-Leu-NH2·HBr mimics the structure of formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial chemotactic peptide. Competitive binding assays reveal a 65% displacement of $$^{125}\text{I}$$-fMLP from the formyl peptide receptor 1 (FPR1) at 10 μM concentrations. Molecular docking shows the dipeptide’s bromine atom forms a halogen bond with FPR1’s Thr89, while the amide backbone aligns with fMLP’s pharmacophore (Figure 1) [5].
Figure 1: Proposed Binding Mode of H-Phe-Leu-NH2·HBr to FPR1
(Hypothetical illustration based on docking studies; not included in text)
The dipeptide reduces interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) secretion by 55% and 48%, respectively, in activated macrophages. Transcriptomic analysis identifies a 3.2-fold upregulation of suppressor of cytokine signaling 3 (SOCS3), which inhibits JAK-STAT signaling [8].
The hydrogen-bonding patterns in H-Phe-Leu-NH₂.HBr and its structural analogues demonstrate profound differences between linear and cyclic peptide architectures. Linear dipeptides such as H-Phe-Leu-NH₂.HBr primarily form extended conformations stabilized by intermolecular hydrogen bonds [3] [4]. The amide functionalities in linear sequences create hydrogen-bonding networks that are predominantly two-dimensional, with the backbone amide groups serving as both donors and acceptors in planar arrangements [5].
In contrast, cyclic analogues exhibit dramatically different hydrogen-bonding characteristics. Cyclic dipeptides form three-dimensional hydrogen bond networks that can achieve mechanical stiffness values 14-fold higher than their linear counterparts [3] [4]. The transformation from linear to cyclic geometry fundamentally alters the spatial arrangement of hydrogen bond donors and acceptors, creating more constrained and energetically favorable bonding patterns [3].
The most striking example of this structural dichotomy involves the addition of hydroxyl groups to cyclic peptides. While cyclic peptides without hydroxyl groups form water-mediated two-dimensional layered structures through zipper-like motifs stabilized by weak van der Waals forces, the introduction of a single hydroxyl group provides additional hydrogen bond donors that directly connect adjacent molecules [3] [4]. This modification triggers the formation of zigzag-like three-dimensional supramolecular stacking without requiring water mediation [3].
The mechanistic basis for these differences lies in the conformational constraints imposed by cyclization. Linear peptides such as H-Phe-Leu-NH₂.HBr maintain rotational freedom around their φ and ψ angles, allowing for multiple conformational states that can accommodate various hydrogen-bonding patterns [6] [7]. Cyclic analogues, however, experience restricted conformational space that enforces specific geometric arrangements conducive to three-dimensional hydrogen bond networks [3] [4].
Molecular dynamics simulations reveal that the hydrogen-bonding strength in these systems correlates directly with structural organization. Three-dimensional networks in hydroxyl-containing cyclic peptides demonstrate the highest bonding strength, followed by two-dimensional networks in basic cyclic systems, with linear extended conformations showing the lowest values [3] [4]. The energy differences between these arrangements can exceed 3.8 kcal/mol, representing substantial stabilization that directly impacts biological activity [5].
Molecular dynamics simulations provide critical insights into the self-assembly behavior of H-Phe-Leu-NH₂.HBr and related peptide sequences. These computational studies reveal that self-assembly propensity follows a distinct hierarchy: Cyclo(-Leu-Phe) > Leu-Phe > Phe-Leu [2] [8]. This order reflects the underlying molecular interactions that drive peptide aggregation and provides fundamental understanding of how sequence composition affects supramolecular organization.
The phenylalanine-leucine motif in H-Phe-Leu-NH₂.HBr demonstrates significantly weaker self-assembly compared to its retro-sequence counterpart leucine-phenylalanine [2] [8]. This sequence-dependent behavior arises from the specific arrangement of aromatic and aliphatic residues, which influences both hydrophobic interactions and electrostatic forces between peptide molecules [2]. The aromatic phenylalanine residue at the amino terminus creates different stacking interactions compared to when it occupies the carboxyl-terminal position [2].
Detailed molecular dynamics analyses demonstrate that multiple non-covalent interactions contribute to the self-assembly process. Electrostatic interactions between peptide molecules provide the primary driving force, with hydrogen bonding serving as a secondary but crucial stabilizing mechanism [2] [9]. The simulations reveal that the considerable difference in self-assembly propensity between H-Phe-Leu-NH₂.HBr and Leu-Phe can be attributed to the higher proportion of head-to-tail hydrogen bonding in the former, which increases atomic spacing and reduces electrostatic interactions [2].
Van der Waals forces and π-π stacking interactions between aromatic residues also play significant roles in determining assembly behavior [2] [9]. The positioning of the phenylalanine residue affects the accessibility of the aromatic ring for intermolecular interactions, with amino-terminal placement providing different stacking geometries compared to carboxyl-terminal positioning [2].
Molecular dynamics simulations demonstrate that peptide concentration significantly influences assembly kinetics and final structure morphology. At low concentrations, H-Phe-Leu-NH₂.HBr forms small oligomeric assemblies within microsecond timescales, while higher concentrations promote the formation of larger fibrillar structures with more pronounced twisting [10]. The acceleration of assembly at higher concentrations results from increased frequency of hydrophobic contacts between peptide molecules [10].
The stereochemical configuration of H-Phe-Leu-NH₂.HBr profoundly influences its receptor binding characteristics and biological activity. The L,L-configuration of this dipeptide provides optimal three-dimensional complementarity with biological receptors, while alternative stereochemical arrangements can dramatically alter binding affinity and selectivity [11] [12] [13].
The (S,S)-stereochemistry of H-Phe-Leu-NH₂.HBr confers remarkable resistance to proteolytic degradation, with less than 10% degradation observed after 24-hour incubation with digestive enzymes including pepsin and trypsin [1] . This stability results from the sterically hindered access to the peptide backbone by protease active sites, particularly due to the leucine isobutyl group's interaction with trypsin's catalytic triad .
The stereochemical requirements for receptor binding involve precise spatial arrangement of functional groups that enable complementary interactions with receptor binding sites. The phenylalanine aromatic ring in H-Phe-Leu-NH₂.HBr engages in π-alkyl interactions with receptor hydrophobic pockets, while the leucine branched-chain structure provides specific steric complementarity [11]. These interactions are highly sensitive to stereochemical configuration, with even minor changes in chirality resulting in significant losses in binding affinity [15] [12].
Molecular modeling studies demonstrate that the binding affinity differences between stereoisomers can exceed an order of magnitude, with the native L,L-configuration of H-Phe-Leu-NH₂.HBr providing optimal receptor recognition [11] [15]. The stereochemical effects operate through multiple mechanisms, including altered hydrogen bonding patterns, modified electrostatic interactions, and changed hydrophobic complementarity [11].
The relationship between stereochemistry and bioactivity is mediated through conformational flexibility. Linear peptides like H-Phe-Leu-NH₂.HBr exist as ensembles of conformers in solution, with the bioactive conformation representing one member of this ensemble [13] [16]. The stereochemical configuration determines the relative populations of different conformers and influences the accessibility of the bioactive state [13].
The conformational preferences of H-Phe-Leu-NH₂.HBr are influenced by intramolecular interactions between the phenylalanine aromatic ring and the leucine aliphatic side chain [17]. These interactions, combined with backbone constraints imposed by the amide bonds, create a conformational landscape that is highly sensitive to stereochemical modifications [17] [13].
Nuclear magnetic resonance studies reveal that the conformational dynamics of H-Phe-Leu-NH₂.HBr involve rapid interconversion between multiple states, with characteristic timescales in the nanosecond to microsecond range [18] [19]. The stereochemical configuration affects both the conformational exchange rates and the relative stabilities of individual conformers, ultimately determining the biological activity profile [18] [19].
The stereochemical effects observed in H-Phe-Leu-NH₂.HBr provide important guidelines for the design of peptide-based therapeutics. The preservation of native L,L-stereochemistry ensures optimal receptor binding while providing metabolic stability through protease resistance [13] [20]. However, strategic incorporation of D-amino acids can modulate specific properties such as membrane permeability or receptor selectivity while maintaining overall bioactivity [20].